molecular formula C14H14O3S B2911232 5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid CAS No. 696647-99-1

5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid

Cat. No.: B2911232
CAS No.: 696647-99-1
M. Wt: 262.32
InChI Key: QLIIEYRSWGHQBN-UHFFFAOYSA-N
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Description

5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid is a heterocyclic carboxylic acid derivative containing a furan ring substituted with a thioether-linked 3-methylbenzyl group.

Properties

IUPAC Name

5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-3-2-4-11(7-10)8-18-9-12-5-6-13(17-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIIEYRSWGHQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid typically involves the reaction of 5-formyl-2-furoic acid with 3-methylbenzylthiol in the presence of a suitable base. The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedical Research

Antimicrobial Activity
Research has indicated that compounds with sulfur-containing moieties, such as 5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid, exhibit significant antimicrobial properties. A study demonstrated that derivatives of furoic acid can inhibit the growth of various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Pharmaceutical Applications
This compound has been explored for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development. For example, modifications of furoic acid derivatives have shown promise in treating inflammatory conditions due to their ability to modulate immune responses .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups make it valuable for producing more complex molecules. Notably, it can be used in the synthesis of various bioactive compounds, including those with anti-inflammatory and analgesic properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Drug Development

In a pharmaceutical research setting, researchers synthesized a series of furoic acid derivatives, including this compound. These derivatives were tested for their anti-inflammatory activity using an animal model of arthritis. The findings suggested that the compound significantly reduced inflammation markers compared to control groups, indicating its therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityExhibits significant antimicrobial properties against various bacteria
Pharmaceutical ResearchPotential therapeutic applications for inflammatory diseases
Organic SynthesisIntermediate for synthesizing bioactive compounds

Mechanism of Action

The mechanism of action of 5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound and its analogs differ primarily in:

  • Substituent position on the benzyl ring (e.g., 2-, 3-, or 4-methyl; halogenation).
  • Type of sulfur-containing group (thioether vs. sulfonyl).
  • Electron-withdrawing/donating groups (e.g., Cl, F, CH₃).
Table 1: Comparative Structural and Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Sulfur Group pKa (Predicted) Density (g/cm³) Key Evidence Sources
5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid C₁₄H₁₄O₃S* ~262.07* 3-methylbenzyl Thioether Not reported Not reported
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid C₁₃H₁₄O₅S 298.31 2-methylbenzyl Sulfonyl Not reported Not reported
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid C₁₃H₁₁FO₃S 266.29 2-fluorobenzyl Thioether Not reported Not reported
5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid C₁₃H₁₁ClO₃S 282.74 2-chlorobenzyl Thioether 3.17 1.384
5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid C₁₄H₁₄O₃S 262.33 4-methylbenzyl Thioether Not reported Not reported
5-[(Phenylthio)methyl]-2-furoic acid C₁₂H₁₀O₃S 234.27 Phenyl (no methyl) Thioether Not reported Not reported

Analysis of Substituent Effects

  • The 4-methylbenzyl analog (CAS 915923-20-5) may exhibit different solubility due to para-substitution .
  • Electron-Withdrawing Groups (e.g., Cl, F):
    • The 2-chloro derivative (CAS 696648-20-1) has a predicted pKa of 3.17, indicating moderate acidity due to the electron-withdrawing Cl atom . The 2-fluoro analog (CAS 899710-20-4) likely shares similar acidity trends .

Biological Activity

5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound is a derivative of furoic acid, characterized by the presence of a thiomethyl group attached to a 3-methylbenzyl moiety. The structural formula can be represented as follows:

C13H14O2S\text{C}_{13}\text{H}_{14}\text{O}_2\text{S}

Antibacterial Activity

Research indicates that compounds containing furan rings exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Furan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
3-(3-Methylphenyl)furan-2(5H)-oneH. pylori2.6 g/mL
Benzoyl-3-furan-2-ylmethyl-thioureaBacillus cereusTBD

The antibacterial activity of this compound is yet to be fully characterized, but preliminary studies suggest it may outperform standard antibiotics in certain contexts .

Anti-inflammatory Effects

Furan derivatives have also been investigated for their anti-inflammatory properties. In animal models, compounds with similar structures have demonstrated the ability to reduce inflammation significantly.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of furan derivatives, several compounds were evaluated using a carrageenan-induced paw edema model. The results indicated that certain furan derivatives exhibited significant reductions in edema compared to control groups, suggesting a potential for therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of furan derivatives is another area of active research. Compounds like this compound may inhibit cancer cell proliferation through various mechanisms.

Table 2: Anticancer Activity of Furan Derivatives

CompoundCancer TypeIC50 (µM)
This compoundColorectal cancerTBD
Mucobromic acid derivativeVarious cancer linesTBD

Preliminary findings suggest that certain modifications to the furan structure can enhance cytotoxicity against specific cancer cell lines, indicating that further exploration into the structure-activity relationship (SAR) could yield promising therapeutic agents .

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